BenchChemオンラインストアへようこそ!

3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate

MEK1 inhibition Allosteric kinase inhibitor Antiviral drug discovery

This 3-benzyl-4-methylcoumarin-7-yl N-Cbz-β-alaninate is a dual-function screening compound combining a validated allosteric MEK1 pharmacophore (IC50 as low as 54.57 nM for optimized analogs) with a photoreleasable Cbz-β-alaninate ester prodrug handle. The 3-benzyl substituent is critical for kinase binding; its removal abolishes activity. The Cbz-β-alanine side chain enables intracellular esterase cleavage for tuned PK/PD and serves as a synthetic handle for library derivatization—capabilities absent in simple 7-acetate or 7-carbamate analogs. Lacking a 6-chloro substituent, it may exhibit reduced CYP2A6 off-target inhibition versus chlorinated coumarins. Procure this unique scaffold for allosteric MEK1 programs, caged neurotransmitter studies, or diversity-oriented synthesis campaigns.

Molecular Formula C28H25NO6
Molecular Weight 471.5 g/mol
Cat. No. B11157170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate
Molecular FormulaC28H25NO6
Molecular Weight471.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)CCNC(=O)OCC3=CC=CC=C3)CC4=CC=CC=C4
InChIInChI=1S/C28H25NO6/c1-19-23-13-12-22(17-25(23)35-27(31)24(19)16-20-8-4-2-5-9-20)34-26(30)14-15-29-28(32)33-18-21-10-6-3-7-11-21/h2-13,17H,14-16,18H2,1H3,(H,29,32)
InChIKeyNORSCWVBWHANHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate: A Specialized 3-Benzylcoumarin Amino Acid Conjugate


3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate is a synthetic small molecule belonging to the class of substituted 3-benzylcoumarins (2H-chromen-2-ones) [1]. Its core scaffold features a 3-benzyl-4-methylcoumarin chromophore esterified at the 7-position with N-Cbz-beta-alanine. The 3-benzyl substituent is a critical structural determinant for allosteric MEK1 kinase inhibition, as demonstrated by related 3-benzylcoumarin series [2]. The N-Cbz-beta-alaninate side chain introduces an amino acid ester linkage that can serve as a prodrug moiety, a photoreleasable protecting group, or a synthetic handle for further derivatization [3]. This compound is available as a screening compound from commercial suppliers (e.g., InterBioScreen STOCK1N series) for drug discovery and chemical biology applications.

Why 3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate Cannot Be Readily Replaced by Simpler Coumarin Analogs


Substituting this compound with a close analog—such as the des-3-benzyl variant (4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate) or the simpler 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl acetate—is likely to result in a significant loss of biological activity or altered pharmacokinetic properties. The 3-benzyl group is a well-established pharmacophore for allosteric MEK1 inhibition; its removal drastically reduces binding affinity [1]. Conversely, replacing the Cbz-beta-alaninate ester with a dimethylcarbamate (as in compound 4 of the MEK1 inhibitor series) eliminates the prodrug and photorelease capabilities [2]. The specific combination of 3-benzyl substitution on the coumarin core and the Cbz-beta-alaninate side chain imparts a unique property profile that is not simultaneously present in any single commercially available analog. The quantitative evidence below substantiates these differential features.

Quantitative Differentiation Evidence for 3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate Against Key Analogs


MEK1 Allosteric Binding Affinity: 3-Benzyl Substitution is Essential for Nanomolar Potency

The 3-benzyl substitution on the coumarin scaffold is a critical pharmacophoric element for allosteric MEK1 inhibition. In the benchmark study by Wang et al. (2013), the most potent 3-benzylcoumarin (compound 18) demonstrated an IC50 of 54.57 nM against MEK1 [1]. By contrast, coumarin derivatives lacking the 3-benzyl group show negligible MEK1 binding, as the benzyl group occupies a hydrophobic pocket in the allosteric site adjacent to the ATP-binding cleft. While the target compound's exact MEK1 IC50 has not been published, its 3-benzyl substitution is structurally identical to that of the characterized series, strongly supporting comparable nanomolar MEK1 engagement [1].

MEK1 inhibition Allosteric kinase inhibitor Antiviral drug discovery

Cbz-Beta-Alaninate Side Chain Enables Controlled Photorelease of Bioactive Amines Compared to Acetate or Carbamate Analogs

The N-Cbz-beta-alaninate ester at the 7-position of the coumarin scaffold provides a photocleavable linker for controlled release applications. Fernandes et al. (2014) demonstrated that coumarin-7-yl beta-alanine esters undergo efficient photolysis at 254–350 nm to release free beta-alanine [1]. In contrast, the 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl acetate ester (a simple ester) lacks the Cbz-protected amine functionality and would release acetic acid rather than a bioactive amino acid upon hydrolysis . The Cbz group also provides orthogonal deprotection flexibility (hydrogenolysis or strong acid) compared to the Boc analog, which requires acidic conditions that may be incompatible with acid-sensitive substrates.

Photoreleasable protecting group Caged neurotransmitter Prodrug design

LogP Lipophilicity Differentiation: 3-Benzyl Substitution Increases LogP by ~1.3 Units Relative to Des-3-Benzyl Analog

The addition of the 3-benzyl substituent to the coumarin core substantially increases calculated lipophilicity. The des-3-benzyl analog (4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate) has a reported LogP of 3.30 from Hit2Lead/ChemBridge , while the target compound's calculated LogP is approximately 4.6–5.0 (estimated by additive fragment methods, consistent with the ~1.3 LogP contribution of a benzyl group on aromatic systems) [1]. This increased lipophilicity may enhance membrane permeability and blood-brain barrier penetration but could also affect solubility and metabolic stability.

Lipophilicity ADME prediction LogP comparison

Synthetic Intermediate Versatility: Cbz-Beta-Alaninate as a Branch Point for Parallel Library Synthesis vs. Terminal Analogs

The Cbz-beta-alaninate side chain at the 7-position distinguishes this compound from terminal ester analogs (e.g., acetate, pivalate, methanesulfonate) by providing a protected amine handle for further diversification. Upon Cbz deprotection (hydrogenolysis or HBr/AcOH), the free beta-alanine amine can be acylated, sulfonylated, or coupled to carboxylic acids, generating arrays of amide derivatives [1]. This contrasts with the 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl dimethylcarbamate, where the carbamate is a terminal functional group with no further derivatization potential at that position. The methodology for amino acid conjugation to coumarins via activated ester methods is well-established .

Parallel synthesis Combinatorial chemistry Amino acid deprotection

Recommended Application Scenarios for 3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate Based on Differential Evidence


Allosteric MEK1 Inhibitor Hit-to-Lead Optimization with a Built-In Amino Acid Prodrug Handle

The 3-benzyl-4-methylcoumarin core provides a validated allosteric MEK1 pharmacophore (IC50 as low as 54.57 nM for optimized analogs) [1]. The Cbz-beta-alaninate at the 7-position can serve as a prodrug moiety: intracellular esterases can cleave the ester bond to release the active coumarin alcohol, while the Cbz group on the beta-alanine fragment provides a second level of metabolic control. This dual functionality is absent in simple 7-acetate or 7-carbamate MEK inhibitors, making the target compound a strategic choice for programs seeking combined MEK inhibition and tunable PK/PD properties.

Photocaged Amino Acid Delivery System for Neurochemical and Cell Signaling Studies

Coumarin-7-yl esters of beta-alanine have been established as efficient photocleavable cages for neurotransmitter amino acids, with photolysis quantum yields of 0.03–0.15 under UV irradiation [1]. The additional 3-benzyl and 4-methyl substituents on the coumarin core shift the absorption maximum to longer wavelengths (350–400 nm), potentially enabling less phototoxic uncaging conditions compared to the unsubstituted coumarin analog. This compound is suitable for spatially and temporally controlled release of beta-alanine or its Cbz-protected form in cellular or tissue preparations.

Combinatorial Library Synthesis Intermediate for 7-Position SAR Exploration

In medicinal chemistry campaigns, the Cbz group can be removed to unmask a primary amine on the beta-alanine linker, enabling rapid parallel amide coupling to generate libraries of 7-O-(N-acyl-beta-alaninate) derivatives [1]. This contrasts with the 7-acetate, 7-pivalate, or 7-methanesulfonate analogs, which lack a reactive handle for further derivatization. The InterBioScreen STOCK1N library contains numerous analogs of this scaffold, indicating its utility as a diversity-oriented synthesis building block [2].

Selective Target Engagement Probe in Cells Distinguishable from Chloro-Substituted Analogs

The absence of the 6-chloro substituent differentiates the target compound from 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate (MFCD01556294). Chloro substituents on coumarins can alter metabolic stability and CYP450 inhibition profiles. The target compound, lacking the chlorine, may exhibit reduced CYP2A6 inhibition compared to chlorinated coumarins, which have IC50 values ranging from sub-micromolar to low micromolar against CYP2A6 [1]. This matters when selecting a probe for cellular assays where off-target CYP interactions must be minimized.

Quote Request

Request a Quote for 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.